Isopropyl 2-ethylhexanoate

Catalog No.
S1905317
CAS No.
67024-46-8
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 2-ethylhexanoate

CAS Number

67024-46-8

Product Name

Isopropyl 2-ethylhexanoate

IUPAC Name

propan-2-yl 2-ethylhexanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-5-7-8-10(6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3

InChI Key

KWJPCZGVGLPKMD-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OC(C)C

Canonical SMILES

CCCCC(CC)C(=O)OC(C)C
  • Solvent

    Isopropyl 2-Ethylhexanoate's structure suggests it may possess properties of a mild solvent. Esters, the class of chemicals it belongs to, are known for their solvating abilities. More research is needed to determine its effectiveness and suitability for specific scientific applications.

  • Environmental Fate and Safety Studies

    The presence of Isopropyl 2-Ethylhexanoate on the United States Environmental Protection Agency's (EPA) ToxCast program Chemical Lists suggests it might be included in studies investigating potential environmental and toxicological effects []. The ToxCast program uses high-throughput screening methods to predict the toxicity of various chemicals [].

Isopropyl 2-ethylhexanoate is an organic compound characterized by the molecular formula C11H22O2C_{11}H_{22}O_{2}. It is an ester formed through the esterification reaction between isopropanol and 2-ethylhexanoic acid. This compound appears as a clear, colorless liquid with a mild odor, making it suitable for various industrial applications due to its unique physical and chemical properties .

, which include:

  • Hydrolysis: In the presence of water and either an acid or base catalyst, isopropyl 2-ethylhexanoate can be hydrolyzed back into its constituent alcohol (isopropanol) and acid (2-ethylhexanoic acid) .
  • Transesterification: This reaction involves exchanging the ester group with another alcohol, resulting in a different ester and alcohol. Common catalysts for this reaction include sodium methoxide or sulfuric acid .

Common Reagents and Conditions

  • Hydrolysis: Requires acidic or basic conditions along with water.
  • Transesterification: Typically requires catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

  • From hydrolysis: Isopropanol and 2-ethylhexanoic acid.
  • From transesterification: A new ester and alcohol, which depend on the reactants used .

Research on isopropyl 2-ethylhexanoate has indicated potential biological applications. It has been investigated for its use in drug delivery systems due to its favorable solubility properties. Additionally, it is employed in formulating various biological assays, highlighting its utility in both chemical and biological research contexts .

The synthesis of isopropyl 2-ethylhexanoate typically involves an esterification process where isopropanol reacts with 2-ethylhexanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is conducted under reflux conditions to facilitate ester formation. In industrial settings, continuous esterification processes are often employed, where reactants are fed into a reactor that maintains the necessary conditions for efficient production .

Isopropyl 2-ethylhexanoate finds diverse applications across various industries:

  • Chemical Industry: Used as a solvent and intermediate in organic synthesis.
  • Biological Research: Employed in the formulation of biological assays.
  • Medicine: Investigated for potential use in drug delivery systems.
  • Industrial

Isopropyl 2-ethylhexanoate can be compared with other esters such as:

Compound NameMolecular FormulaUnique Features
Ethyl 2-ethylhexanoateC10H20O2C_{10}H_{20}O_{2}Less volatile than isopropyl variant
Methyl 2-ethylhexanoateC9H18O2C_{9}H_{18}O_{2}Shorter carbon chain leading to different solubility
Butyl 2-ethylhexanoateC12H24O2C_{12}H_{24}O_{2}Longer carbon chain offering different physical properties

Uniqueness of Isopropyl 2-Ethylhexanoate

Isopropyl 2-ethylhexanoate stands out due to its specific combination of isopropanol and 2-ethylhexanoic acid. This unique structure imparts distinct physical properties such as volatility, solubility, and reactivity that make it suitable for applications where other esters may not be as effective. Its ability to function as both a solvent and a reagent in various chemical processes further enhances its utility compared to similar compounds .

The development of esterification methods, particularly the Fischer–Speier esterification, laid the groundwork for synthesizing compounds like isopropyl 2-ethylhexanoate. Discovered by Emil Fischer and Arthur Speier in 1895, this reaction involves refluxing carboxylic acids with alcohols under acidic conditions to form esters. While direct historical records of isopropyl 2-ethylhexanoate’s discovery are limited, its synthesis aligns with this foundational method.

Industrial interest in branched-chain esters like this compound emerged from their utility in solvents and lubricants. Its production as a by-product in chemical manufacturing processes, such as the synthesis of tert-butyl peroxy-2-ethylhexanoate (CAS 3006-82-4), highlights its secondary role in industrial workflows.

Physical Description

Liquid

XLogP3

3.8

Other CAS

67024-46-8

Wikipedia

Propan-2-yl 2-ethylhexanoate

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Printing ink manufacturing
Hexanoic acid, 2-ethyl-, 1-methylethyl ester: ACTIVE

Dates

Modify: 2023-08-16

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